molecular formula C10H13NO2 B1626983 Methyl 5-methyl-2-(methylamino)benzoate CAS No. 55150-24-8

Methyl 5-methyl-2-(methylamino)benzoate

Cat. No. B1626983
CAS RN: 55150-24-8
M. Wt: 179.22 g/mol
InChI Key: IGQMEFSKKVTFEE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(methylamino)benzoate , also known by its CAS number 55150-24-8 , is an organic compound. Its molecular formula is C10H13NO2 , and its molecular weight is approximately 179.22 g/mol . This compound belongs to the class of benzoate derivatives .


Synthesis Analysis

2-aminobenzoic acid methyl ester + dimethyl sulfate → Methyl 5-methyl-2-(methylamino)benzoate 

This synthetic route yields the desired compound with good efficiency .


Molecular Structure Analysis

The molecular structure of Methyl 5-methyl-2-(methylamino)benzoate consists of a benzene ring substituted with a methyl group at position 5 and a methylamino group at position 2. The ester linkage connects the methyl group to the benzene ring .


Physical And Chemical Properties Analysis

  • Boiling Point : Not specified .

Future Directions

: BLDpharm: Methyl 5-methyl-2-(methylamino)benzoate : ChemicalBook: Methyl 2-(methylamino)benzoate

properties

IUPAC Name

methyl 5-methyl-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(11-2)8(6-7)10(12)13-3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMEFSKKVTFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561918
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-(methylamino)benzoate

CAS RN

55150-24-8
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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